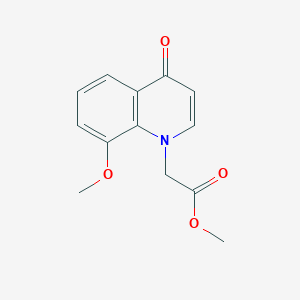

![molecular formula C19H18N4O3S B2679488 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207003-64-2](/img/structure/B2679488.png)

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

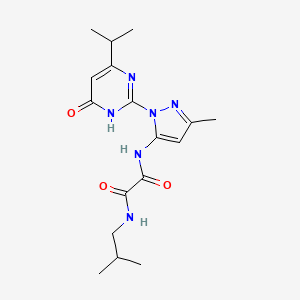

The compound you mentioned seems to be a complex organic molecule that contains several interesting substructures, including a tetrahydroquinoline, a benzo[c][1,2,5]thiadiazole, and a carboxamide group . These substructures are often found in various organic compounds with diverse properties and applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its substructures. The tetrahydroquinoline could provide a rigid, bicyclic structure, while the benzo[c][1,2,5]thiadiazole could contribute to the compound’s electronic properties .Chemical Reactions Analysis

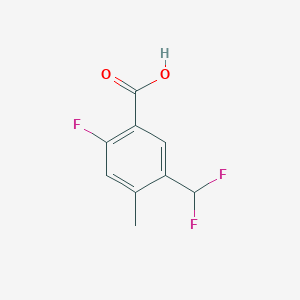

The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[c][1,2,5]thiadiazole could potentially give the compound interesting optical properties .Wissenschaftliche Forschungsanwendungen

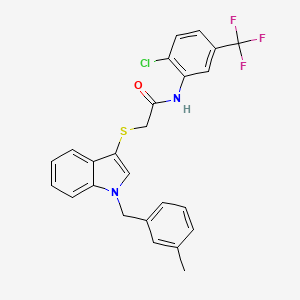

Antimicrobial and Antibacterial Properties

Research indicates that compounds with structural features similar to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have demonstrated significant antimicrobial and antibacterial efficacy. For instance, novel quinoline and thiadiazole derivatives have been synthesized and shown to possess moderate to good antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, highlighting their potential in the design of new antimicrobial agents (Qu et al., 2018). This suggests that our compound of interest may also exhibit similar antimicrobial properties, warranting further exploration in this direction.

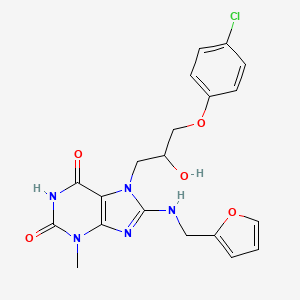

Anticancer Activities

The structural backbone of tetrahydroquinoline and benzothiadiazole is associated with promising anticancer activities. Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their biological activities, with certain derivatives showing high DNA protective ability and strong antimicrobial activity, indicating potential utility in cancer therapy (Gür et al., 2020). Moreover, derivatives of benzothiadiazole have been synthesized with the aim of exploring their anti-inflammatory and analgesic properties, hinting at the diverse therapeutic applications of such compounds (Abu‐Hashem et al., 2020). These findings provide a foundation for investigating the anticancer potential of this compound.

Analgesic Properties

Research into novel heterocyclic compounds has also explored their analgesic effects. For example, some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and screened for analgesic activity, underscoring the relevance of quinoline derivatives in the development of new analgesics (Saad et al., 2011). These findings suggest the potential for this compound to also possess analgesic properties, meriting further investigation.

Wirkmechanismus

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazole (btz) group have been used as photosensitisers , indicating that this compound may interact with light-sensitive targets.

Mode of Action

Btz-based compounds have been used in photochemistry , suggesting that this compound may interact with its targets through light-induced processes.

Biochemical Pathways

Btz-based compounds have been used in photocatalysis , indicating that this compound may influence light-dependent biochemical pathways.

Result of Action

Similar btz-based compounds have been used as fluorescent sensors , suggesting that this compound may have light-emitting properties when it interacts with its targets.

Action Environment

The use of similar btz-based compounds in photochemistry suggests that light conditions may play a significant role in this compound’s action.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential applications, based on its structure and properties. For example, it could be interesting to investigate whether it has any useful photophysical properties, given the presence of the benzo[c][1,2,5]thiadiazole .

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-11-18(24)23-8-2-3-12-4-6-14(10-17(12)23)20-19(25)13-5-7-15-16(9-13)22-27-21-15/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRAWPUDRQMAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)

![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)

![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)

![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2679424.png)

![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2679427.png)

![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)